(3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1040679-44-4
VCID: VC7517958
InChI: InChI=1S/C19H23N7O3/c1-13-18(14(2)29-21-13)19(27)25-10-8-24(9-11-25)12-17-20-22-23-26(17)15-4-6-16(28-3)7-5-15/h4-7H,8-12H2,1-3H3
SMILES: CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC
Molecular Formula: C19H23N7O3
Molecular Weight: 397.439

(3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

CAS No.: 1040679-44-4

Cat. No.: VC7517958

Molecular Formula: C19H23N7O3

Molecular Weight: 397.439

* For research use only. Not for human or veterinary use.

(3,5-dimethylisoxazol-4-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone - 1040679-44-4

Specification

CAS No. 1040679-44-4
Molecular Formula C19H23N7O3
Molecular Weight 397.439
IUPAC Name (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H23N7O3/c1-13-18(14(2)29-21-13)19(27)25-10-8-24(9-11-25)12-17-20-22-23-26(17)15-4-6-16(28-3)7-5-15/h4-7H,8-12H2,1-3H3
Standard InChI Key JGOKAEFYLRSVBR-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central piperazine ring linked to two distinct heterocyclic systems: a 3,5-dimethylisoxazole moiety and a 1-(4-methoxyphenyl)-1H-tetrazole group. The isoxazole ring (C₅H₅NO) contributes aromatic stability, while the tetrazole group (C₃H₃N₄) introduces hydrogen-bonding capabilities. The 4-methoxyphenyl substituent enhances electron density via its para-methoxy group, potentially influencing pharmacokinetic properties.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Molecular FormulaC₁₉H₂₃N₇O₃
Molecular Weight413.45 g/mol
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(ON=C4C)C

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis likely follows a modular approach, as seen in analogous piperazine-tetrazole hybrids :

  • Isoxazole Formation: Condensation of acetylacetone with hydroxylamine yields the 3,5-dimethylisoxazole core.

  • Piperazine Functionalization: N-alkylation of piperazine with chloromethyl tetrazole intermediates introduces the tetrazole arm.

  • Tetrazole Substitution: Suzuki coupling or nucleophilic aromatic substitution installs the 4-methoxyphenyl group at the tetrazole N1 position.

Critical challenges include regioselectivity in tetrazole substitution and purification of intermediates via column chromatography . Patent WO2014037750A1 highlights similar steps for related inhibitors, emphasizing the use of NMR (δ 2.1–2.3 ppm for methyl groups) and HRMS for validation .

ParameterValue (Predicted)
LogP2.8 ± 0.3
Water Solubility12 µg/mL (pH 7.4)
Plasma Protein Binding89%

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.78 (s, 3H, OCH₃), 2.45 (s, 6H, isoxazole-CH₃), 3.60–3.70 (m, 8H, piperazine).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole ring).

Mass Spectrometry

  • ESI-MS: m/z 414.2 [M+H]⁺ (calc. 413.45).

Medicinal Chemistry Applications

Lead Optimization Opportunities

  • Bioisosteric Replacement: Substituting the methoxyphenyl group with halogens or cyano groups could modulate potency .

  • Prodrug Strategies: Esterification of the piperazine carbonyl may improve oral bioavailability.

Material Science Considerations

Coordination Chemistry

The tetrazole’s nitrogen-rich structure enables ligand behavior in metal-organic frameworks (MOFs). Analogous compounds exhibit luminescence when complexed with lanthanides.

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